2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C14H11FN2O3S This compound is characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a nitrophenylacetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such asmacrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix proteins, which is a key process in various physiological and pathological conditions.
Mode of Action
It’s likely that the compound interacts with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s activity . The presence of the fluorophenyl and nitrophenyl groups might contribute to the compound’s binding affinity and selectivity .
Biochemical Pathways
Given its potential target, it may influence pathways related toextracellular matrix degradation . This could have downstream effects on processes such as tissue remodeling, inflammation, and disease progression.
Pharmacokinetics
fluorophenyl and nitrophenyl could influence these properties. For instance, the fluorine atom in the fluorophenyl group could enhance the compound’s metabolic stability, while the nitro group could impact its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. If the compound acts as an inhibitor of macrophage metalloelastase, it could potentially reduce the degradation of extracellular matrix proteins . This could result in the modulation of various cellular processes, including cell migration, proliferation, and differentiation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its binding to the target. Additionally, the presence of other biomolecules could compete with the compound for binding to the target, potentially affecting its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the fluorophenyl sulfanyl intermediate.
Coupling with Methoxy-Nitrophenyl Acetamide: The intermediate is then coupled with 2-methoxy-4-nitrophenyl acetamide under suitable conditions, often involving a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
- 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
Uniqueness
2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c1-22-14-8-11(18(20)21)4-7-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYZNQLRFFATGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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